![molecular formula C23H22N6O4S B6485037 N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 899966-83-7](/img/structure/B6485037.png)
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.14232438 g/mol and the complexity rating of the compound is 899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as F2823-0446 or VU0501403-1, is a pyrazolo[3,4-d]pyrimidine derivative . It has been identified as a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant inhibition of the growth of various cell lines
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression . CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle. Therefore, its inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
The compound’s molecular weight, which can influence its pharmacokinetic properties, is provided .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . These effects suggest that the compound could have potential therapeutic applications in cancer treatment.
生化学分析
Biochemical Properties
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by this compound leads to cell cycle arrest, thereby preventing the proliferation of cancer cells. Additionally, this compound interacts with other proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and reduced cellular metabolism. These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the ATP-binding site of CDK2, thereby inhibiting its kinase activity . The inhibition of CDK2 leads to the disruption of the cell cycle and induction of apoptosis. Additionally, this compound modulates the activity of transcription factors, resulting in changes in gene expression that promote cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its accumulation in specific tissues, such as the liver and kidneys, is influenced by its interactions with transport proteins and binding to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling proteins and enzymes, while in the nucleus, it modulates the activity of transcription factors and influences gene expression. The compound’s subcellular localization is regulated by specific targeting signals and post-translational modifications.
生物活性
N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for diverse biological properties including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N6O4S, with a molecular weight of 478.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a sulfonamide group, which is believed to play a crucial role in its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H22N6O4S |
Molecular Weight | 478.5 g/mol |
CAS Number | 899966-83-7 |
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and have been implicated in cancer progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Biological Activities
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities:
- Anticancer Activity : Studies have shown that pyrazolo[3,4-d]pyrimidines can act as potent inhibitors of CDKs. For instance, the compound has demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory properties by inhibiting COX enzymes. In vitro studies have reported significant inhibition of COX-2 activity at low micromolar concentrations.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although further research is necessary to elucidate these mechanisms.
Case Studies and Research Findings
Recent literature highlights several key findings regarding the biological activity of related pyrazolo[3,4-d]pyrimidines:
- A study published in Molecules reported that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant anticancer activity through CDK inhibition in vitro .
- Another investigation focused on the anti-inflammatory properties of similar compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs .
Table: Summary of Biological Activities
科学的研究の応用
Anticancer Activity
Mechanism of Action
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2/cyclin A2 complexes. This disruption in cell cycle progression leads to apoptosis in cancer cells.
Case Studies
- Study on MCF-7 Cells : Research indicated that N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide effectively reduced cell viability and induced apoptosis through CDK inhibition.
- HCT-116 Cell Line : Similar studies confirmed its efficacy in inhibiting cell proliferation and triggering apoptotic pathways, reinforcing its potential as an anticancer agent.
Biochemical Interactions
Enzyme Inhibition
The compound has been shown to interact with various enzymes beyond CDKs. It modulates several signaling pathways that are crucial for cancer progression and cellular metabolism. Interaction studies have confirmed its inhibitory effects on specific enzymes involved in tumor growth and survival.
Molecular Docking Studies
Advanced docking studies have provided insights into the binding affinities of this compound with target proteins. These studies help elucidate the molecular interactions at play and guide the design of more potent derivatives.
Potential in Other Therapeutic Areas
Antimicrobial Properties
While primarily studied for its anticancer properties, there is emerging interest in exploring the antimicrobial potential of this compound. Initial findings suggest that it may possess activity against certain bacterial strains.
Neurological Applications
Research is ongoing to investigate the neuroprotective effects of this compound. Given its ability to cross the blood-brain barrier, it may hold promise in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation.
特性
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-16-4-8-18(9-5-16)29-21-20(14-25-29)23(31)28(15-24-21)26-22(30)17-6-10-19(11-7-17)34(32,33)27-12-2-3-13-27/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQDPAGKNOPVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。